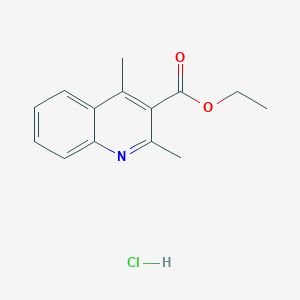

3-喹啉甲酸,2,4-二甲基,乙酯,盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

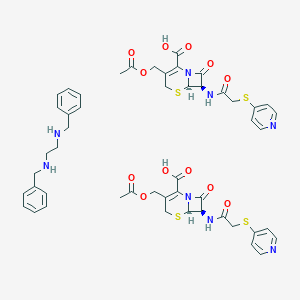

The synthesis of compounds related to 3-Quinolinecarboxylic acid often involves starting materials such as 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. A practical and large-scale synthesis example is the preparation of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, which demonstrates the potential for efficient manufacturing of similar quinoline derivatives (Bänziger et al., 2000). Another method employs arylmethyl azides via a domino process to synthesize 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, highlighting the versatility in synthesizing quinoline derivatives (Tummatorn et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied, with X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and density functional theory (DFT) analyses providing insights into their crystal packing, geometries, and vibrational frequencies. These studies help elucidate the 3D supramolecular network of these compounds, as demonstrated in research on ethyl derivatives of 3-hydroxy-2-quinoxalinecarboxylic acid (Badoğlu et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including cyclization, esterification, and electrophilic aromatic substitution, to produce a wide range of products with different properties. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes indicates the potential for creating materials with specific applications in technology and industry (Bojinov & Grabchev, 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in different fields. Studies often focus on these aspects to optimize the compounds for specific uses, as seen in the development of novel synthesis methods that also discuss the compounds' physical properties (Li Yong, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, define the utility of quinoline derivatives in various chemical reactions and applications. For example, the use of 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) in the procolumn derivatization for the LC separation of aliphatic amines showcases the analytical applications of these compounds (Wang et al., 2006).

科学研究应用

合成和材料科学应用

大规模合成: 开发了一种实用的、大规模的合成方法,用于制造外消旋-(3S,4aR,10aR)-6-甲氧基-1-丙基-1,2,3,4,4a,5,10,10a-八氢苯并[g]喹啉-3-甲酸甲酯,它是用于制药活性化合物的中间体。这种合成方法利用廉价且容易获得的起始原料,展示了一种制造喹啉衍生物的有效途径 (Bänziger, Cercus, Stampfer, & Sunay, 2000).

抗氧化剂和抗菌研究: 合成了 2-(1-苯并呋喃-2-基)喹啉-4-甲酸的酚类酯和酰胺,显示出显著的体外抗氧化和抗菌活性。这突出了喹啉衍生物在开发新的抗菌和抗氧化剂方面的潜在应用 (Shankerrao, Bodke, & Mety, 2013).

新型合成方法: 开发了一种从喹啉-2,3-二甲酸合成 3-喹啉甲酸甲酯的新方法,总收率为 83.5%。这种方法提供了一种生产喹啉衍生物的有效途径,而喹啉衍生物对于各种科学应用至关重要 (李勇,2009).

液晶显示器 (LCD): 合成了乙基 3-芳基-1-甲基-8-氧代-8H-蒽并[9,1-gh]喹啉-2-羧酸酯,用于在 LCD 中的潜在应用。这些新染料在向列液晶中显示出较高的取向参数,表明它们适用于 LCD 技术 (Bojinov & Grabchev, 2003).

未来方向

Quinoline and its derivatives have shown substantial biological activities and are a vital scaffold for leads in drug discovery . Therefore, the future directions for “3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride” could involve further exploration of its biological and pharmaceutical potential.

属性

IUPAC Name |

ethyl 2,4-dimethylquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3;/h5-8H,4H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRROHGCYECMKPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429566 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride | |

CAS RN |

116270-38-3 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)